molecular formula C10H10ClNO2 B1199262 2-Chloro-3-oxo-n-phenylbutanamide CAS No. 31844-92-5

2-Chloro-3-oxo-n-phenylbutanamide

Cat. No.: B1199262
CAS No.: 31844-92-5
M. Wt: 211.64 g/mol
InChI Key: LBHYOONLWAWEAA-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-n-phenylbutanamide, also known as chloramphenicol, is a synthetic antibiotic derived from the naturally occurring antibiotic thiamphenicol. It is used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and other serious bacterial infections. Chloramphenicol has a broad spectrum of activity, meaning that it can be used to treat a wide range of bacteria. It is also effective against some viruses, fungi, and protozoa.

Scientific Research Applications

  • Synthesis of Dichlorinated Compounds : A study by Liu et al. (2013) described a palladium-catalyzed procedure for synthesizing 2,2-dichloro-3-oxo-N-phenylbutanamides, demonstrating its utility in creating α,α-dichlorinated products from β-dicarbonyl compounds (Liu et al., 2013).

  • Ligands for Catalytic Reactions : Cui et al. (2007) found that certain 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, serve as effective, low-cost, and phosphine-free ligands for palladium-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

  • Anticonvulsant and Neuroprotective Effects : Hassan et al. (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, which showed promising anticonvulsant and neuroprotective effects (Hassan et al., 2012).

  • Molecular Complex Formation : Lewiński et al. (1993) studied the formation of a molecular complex involving 2-[4-dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, revealing insights into hydrogen bond and π-π * interactions (Lewiński et al., 1993).

  • Chemical Behavior in Basic Medium : Sedlák et al. (2002) investigated the chemical behavior of substituted 4-chloro-N-phenylbutanamides, providing insights into kinetics and mechanisms in basic solutions (Sedlák et al., 2002).

  • Novel Condensation Reactions : Mousavi (2016) demonstrated a green synthesis method involving 3-oxo-N-phenylbutanamide for producing (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives (Mousavi, 2016).

  • Photoinduced Pinacolisation : Lindemann et al. (1999) explored the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides, leading to diastereoselective products (Lindemann et al., 1999).

  • Optically Active Amido-Phosphinite Ligand : Gendre et al. (1998) synthesized an optically active amido-phosphinite ligand using 3-hydroxy-N-phenylbutanamide, showing its application in enantioselective synthesis (Gendre et al., 1998).

  • Lipoxygenase Inhibitors : Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, showing their potential as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).

  • Spiro[tetrahydropyran-3,3'-oxindole] Derivatives Synthesis : Reddy et al. (2014) demonstrated a Prins cascade strategy using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide for synthesizing spiro[tetrahydropyran-3,3'-oxindole] derivatives (Reddy et al., 2014).

  • Structure Studies : Soriano-garcia et al. (1984) conducted structural studies of 4-hydroxy-3-phenylbutanamide monohydrate, contributing to understanding its solid-state configuration (Soriano-garcia et al., 1984).

Biochemical Analysis

Biochemical Properties

2-Chloro-3-oxo-n-phenylbutanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in gene expression, affecting the production of proteins involved in various cellular processes . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity . Long-term effects on cellular function have also been observed, with potential implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-chloro-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHYOONLWAWEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276479, DTXSID20865613
Record name 2-chloro-3-oxo-n-phenylbutanamide
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Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31844-92-5, 119878-78-3
Record name 2-Chloro-3-oxo-N-phenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31844-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
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Record name 2-chloro-3-oxo-n-phenylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
Source EPA DSSTox
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Record name 2-chloroacetoacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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